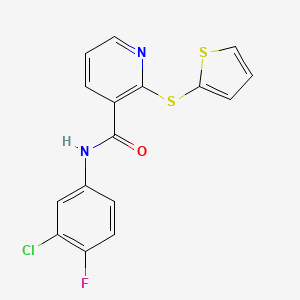

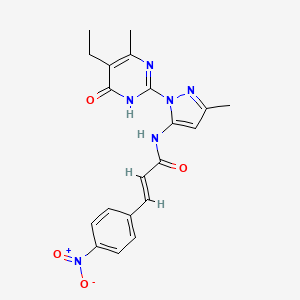

![molecular formula C11H11Cl3N2O B2485885 4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one CAS No. 2102410-28-4](/img/structure/B2485885.png)

4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The synthesis and analysis of benzimidazole derivatives, including various substitutions and modifications, are a significant area of research due to their wide range of applications in chemical synthesis, pharmaceuticals, and materials science. These compounds exhibit a variety of chemical and physical properties that make them useful for different scientific and industrial applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves reactions between heterocyclic amines and aldehydes or ketones in the presence of catalysts. For example, a general method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives involves combining 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in water medium, facilitated by a catalytic amount of thiamine hydrochloride (VB1).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various spectroscopic techniques, including UV-vis, IR, NMR, and mass spectrometry, alongside X-ray crystallography for solid-state structure determination. DFT (Density Functional Theory) calculations are also employed to predict and compare the structural characteristics of these molecules with experimental data.

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, reflecting their chemical properties. These reactions can be influenced by the presence of substituents on the benzimidazole ring, which can affect the reactivity and the types of reactions these compounds can undergo.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and stability, are critical for the practical use of these compounds. For instance, the presence of different substituents can significantly influence the physical properties of benzimidazole derivatives, affecting their solubility and thermal stability.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the chemistry of benzimidazole derivatives. These properties determine how these compounds can be further modified and their potential applications in various fields.

Synthesis and structural analysis of benzimidazole derivatives: (Ünver et al., 2009) and (Liu et al., 2012).

Chemical and physical properties of benzimidazole derivatives: (Li et al., 2018) and (Patil et al., 2015).

Scientific Research Applications

Antitumor Applications : The compound has been used in the synthesis of novel derivatives with significant cytotoxic activity against various cancer cell lines. For instance, derivatives synthesized through certain reactions showed potent activity against colon, breast, and cervical cancer cell lines (Łukasz Tomorowicz et al., 2020).

Antimicrobial Activity : Certain imidazolyl derivatives, including this compound, have been found to exhibit antimicrobial properties. For example, specific substituted derivatives showed remarkable antibacterial and antifungal activities against various microorganisms (T. Rekha et al., 2019).

Energetic Material Synthesis : This compound has been used in the synthesis of energetic materials. A study demonstrated two synthetic routes for preparing a trinitro derivative with satisfactory detonation properties (Congming Ma et al., 2014).

Synthesis of Novel Heterocycles : It has been utilized in the synthesis of new heterocyclic compounds, which have potential applications in various domains including pharmaceuticals and materials science (B. Hegazi et al., 2010).

Drug Design and Pharmacology : The compound has been involved in the design and synthesis of dual serotonin receptor antagonists, showcasing its relevance in the field of neuropharmacology (Emmanuel Deau et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,5,6-trichloro-1,3-diethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl3N2O/c1-3-15-7-5-6(12)8(13)9(14)10(7)16(4-2)11(15)17/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZXNQMCVFOCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C(=C2N(C1=O)CC)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

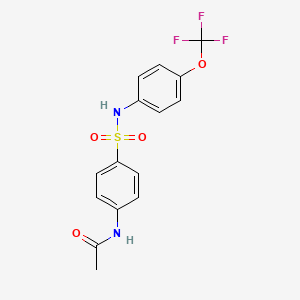

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)

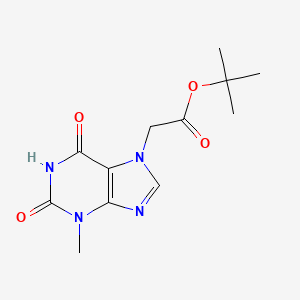

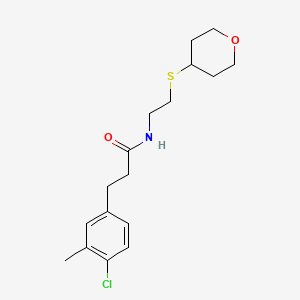

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)

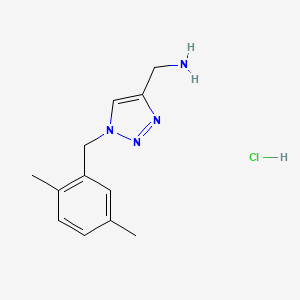

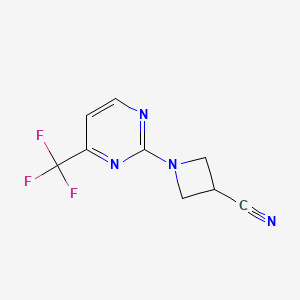

![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)

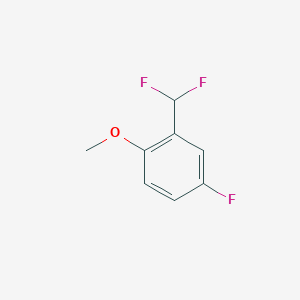

![3-((2,5-dimethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2485813.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2485815.png)

![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)